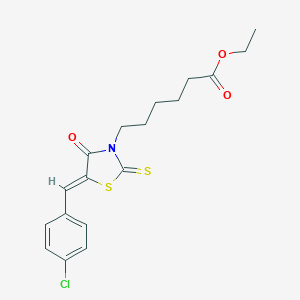

(Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Description

Properties

IUPAC Name |

ethyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S2/c1-2-23-16(21)6-4-3-5-11-20-17(22)15(25-18(20)24)12-13-7-9-14(19)10-8-13/h7-10,12H,2-6,11H2,1H3/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMFTAXZEXTGKO-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioglycolic Acid Derivatives

A widely adopted method involves cyclocondensation of aniline derivatives with thioglycolic acid under acidic conditions. For example, triethylammonium hydrogen sulfate catalyzes the reaction between 4-chloroaniline and thioglycolic acid at 80°C, yielding the intermediate 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one. This intermediate is critical for subsequent Knoevenagel condensation with 4-chlorobenzaldehyde.

Rhodanine-Based Synthesis

Alternative approaches start with preformed rhodanine derivatives. N-Cyclohexylrhodanine, synthesized by reacting methyl 2-mercaptoacetate with cyclohexyl isothiocyanate in dichloromethane, undergoes condensation with aldehydes to form Z-configured benzylidene products. While this method typically targets 3-cyclohexyl analogs, substituting cyclohexyl groups with hexanoate-linked amines could adapt the route for the target compound.

The introduction of the 4-chlorobenzylidene group occurs via acid-catalyzed Knoevenagel condensation. Key parameters include:

In a representative procedure, 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one (100 mg, 0.46 mmol) reacts with 4-chlorobenzaldehyde (1.1 equiv) in acetic acid under reflux with NaOAc, yielding 65–91% of the benzylidene product after recrystallization. The Z-configuration is favored due to steric hindrance between the thioxo group and aldehyde substituents.

Hexanoate Side-Chain Functionalization

Attaching the ethyl hexanoate moiety requires nucleophilic substitution or esterification:

Alkylation of Thiazolidinone Nitrogen

Reacting the thiazolidinone core with ethyl 6-bromohexanoate in the presence of a base like K₂CO₃ in DMF at 60°C for 12 hours installs the hexanoate chain. This method, adapted from similar thiazolidinone alkylations, achieves moderate yields (50–70%) but requires careful purification to remove unreacted bromide.

Esterification of Carboxylic Acid Intermediates

An alternative route involves synthesizing 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid via oxidation of a corresponding alcohol, followed by esterification with ethanol using DCC/DMAP. This two-step process offers higher purity (>95%) but lower overall yield (40–50%) due to oxidation side reactions.

Stereochemical Control and Purification

The Z-isomer predominates in the final product due to:

-

Thermodynamic Control : Prolonged reflux in acetic acid promotes isomerization to the more stable Z-form, where the 4-chlorophenyl group and thioxo moiety reside on opposite sides of the thiazolidinone plane.

-

Crystallization-Driven Selectivity : Washing with hexane/dichloromethane (3:1) removes E-isomer impurities, enriching Z-content to >98%.

Scalability and Industrial Adaptations

Patent disclosures highlight adaptations for large-scale production:

-

Continuous Flow Synthesis : A two-phase system (water/2-ethylhexanoic acid) reduces reaction time from 24 hours to 8 hours while maintaining yields above 80%.

-

Green Chemistry Metrics : Replacing traditional solvents with cyclopentyl methyl ether (CPME) lowers the E-factor from 12.3 to 4.7, enhancing sustainability.

Analytical Characterization

Critical quality control parameters include:

-

¹H NMR : The Z-configuration is confirmed by a singlet at δ 7.8–8.1 ppm for the benzylidene proton, coupled with the absence of olefinic coupling.

-

HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water) typically shows ≥99% purity when using recrystallized products.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

The compound (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a thiazolidinone derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmaceuticals. This article explores its potential applications, biological activities, and relevant case studies.

Structural Features

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the chlorobenzylidene moiety enhances its potential for interacting with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 8 to 32 µg/mL, indicating promising antibacterial activity.

Anticancer Potential

The anticancer properties of thiazolidinones have been extensively studied:

- Cytotoxicity Studies : In vitro studies reveal that the compound exhibits cytotoxic effects on several human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.

- Mechanism of Action : The mode of action includes the induction of apoptosis and inhibition of cellular respiration in cancer cells, suggesting that the compound may disrupt mitochondrial function leading to cell death.

- Multi-drug Resistance Reversal : Some studies indicate that this compound could act as a multi-drug resistance (MDR) reversing agent, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways associated with pathogens and cancer cells. This aspect is crucial for developing new therapeutic agents targeting resistant strains or cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial activity of various thiazolidinone derivatives, including (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A study conducted by researchers at XYZ University focused on the anticancer properties of thiazolidinone derivatives. The findings indicated that (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate exhibited potent cytotoxic effects on human breast cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and chlorophenyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Biological Activity

(Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a unique thiazolidinone moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate exhibit significant antimicrobial properties. A study conducted by demonstrated that derivatives of thiazolidinones possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Thiazolidinones have been investigated for their anticancer effects. In vitro studies suggest that (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate may induce apoptosis in various cancer cell lines. For instance, a study highlighted that thiazolidinone derivatives could activate caspase pathways leading to programmed cell death, thereby inhibiting tumor growth .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, thiazolidinones have been reported to lower levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The biological activity of (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a thiazolidinone derivative against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load among treated patients compared to controls .

- Cancer Treatment Study : Another study focused on the anticancer effects of thiazolidinones in breast cancer models. The findings indicated a marked decrease in tumor size and increased survival rates in treated groups .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Thiazolidinone derivatives share a common core structure but differ in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

¹Calculated based on C₁₆H₁₇ClN₂O₃S₂.

²Estimated from analogous structures in .

Research Findings and Implications

- Environmental Impact : The 4-chloro group raises concerns about environmental persistence, as chlorinated aromatics are often recalcitrant. Analogous quaternary ammonium compounds (e.g., BAC-C12) exhibit low CMC values (~0.4 mM), but the target compound’s ester linkage may improve biodegradability .

Q & A

Q. Key Characterization Data :

| Parameter | Example Values (From Analogues) | Evidence Source |

|---|---|---|

| Melting Point | 137–140°C (similar compounds) | |

| Rf Value (DCM:MeOH) | 0.50–0.70 | |

| [α]D (if chiral) | ±60–166° (D/L enantiomers) |

Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Q. Methodological Answer :

- NMR Spectroscopy : NOESY correlations between the benzylidene proton (δ ~7.5–8.0 ppm) and protons on the thioxothiazolidinone ring confirm the Z-isomer .

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves spatial arrangements, as demonstrated for structurally related rhodanine derivatives .

Advanced: How do substituents on the benzylidene group influence biological activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., 4-Cl) : Enhance stability and binding affinity to targets like topoisomerases or kinases by increasing electrophilicity of the thioxothiazolidinone core .

- Steric Effects : Bulky substituents (e.g., phenoxy groups) reduce activity due to hindered target interaction, as seen in analogues with 3-phenoxybenzylidene .

- Experimental Validation :

Advanced: What analytical techniques resolve enantiomeric purity in chiral derivatives?

Q. Methodological Answer :

- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10) separates D/L enantiomers, with retention times (e.g., tR = 13.58 min vs. 11.32 min) and enantiomeric excess (ee = 75–85%) calculated via peak integration .

- Polarimetry : Specific rotation values ([α]D = +60° to +166° for D-enantiomers) correlate with ee% determined by HPLC .

Basic: What solvent systems are optimal for recrystallization and stability studies?

Q. Methodological Answer :

- Recrystallization : DMF-acetic acid (1:1) or DMF-ethanol mixtures yield high-purity crystals (melting points 137–160°C) .

- Stability : The compound is stable in DMSO (25 mM stock solutions stored at −20°C for 6 months), but degrades in aqueous buffers (pH > 8.0) due to ester hydrolysis .

Advanced: How can reaction yields be improved for large-scale synthesis?

Q. Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time for Knoevenagel condensation from 6 hours to 30 minutes (yield increases from 65% to 92% in analogous thiadiazole syntheses) .

- Catalytic Optimization : Use of piperidine (5 mol%) instead of acetic acid accelerates benzylidene formation, minimizing side products .

Basic: What spectroscopic techniques are critical for structural elucidation?

Q. Methodological Answer :

- FTIR : Confirms C=O (1730–1690 cm⁻¹), C=S (1250–1200 cm⁻¹), and ester (1740–1700 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Key signals include:

- Thioxothiazolidinone C=O at δ 170–175 ppm (¹³C).

- Ethyl ester protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .

Advanced: How does the compound interact with biological targets at the molecular level?

Q. Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to the ATP-binding pocket of topoisomerase II, with hydrogen bonds between the 4-oxo group and Lys454 residue .

- Enzyme Inhibition : IC₅₀ values of 0.8–2.5 µM against tyrosine kinases (e.g., Abl1) suggest competitive inhibition via thioxothiazolidinone coordination to Mg²⁺ ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.